3,3-Difluoro-3-(oxan-4-yl)propanoic acid
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Overview
Description
3,3-Difluoro-3-(oxan-4-yl)propanoic acid is a fluorinated organic compound with the molecular formula C8H12F2O3. This compound is characterized by the presence of two fluorine atoms and an oxane ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(oxan-4-yl)propanoic acid typically involves the fluorination of a precursor compound followed by the introduction of the oxane ring. One common method includes the reaction of a suitable alkene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The oxane ring can be introduced through a subsequent cyclization reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3,3-Difluoro-3-(oxan-4-yl)propanoic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(oxan-4-yl)propanoic acid involves its interaction with molecular targets through its fluorine atoms and oxane ring. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, affecting enzyme activity and metabolic pathways. The oxane ring provides structural stability and can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-3-(oxan-4-yl)butanoic acid
- 3,3-Difluoro-3-(oxan-4-yl)pentanoic acid
- 3,3-Difluoro-3-(oxan-4-yl)hexanoic acid
Uniqueness
3,3-Difluoro-3-(oxan-4-yl)propanoic acid is unique due to its specific combination of fluorine atoms and oxane ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H12F2O3 |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
3,3-difluoro-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H12F2O3/c9-8(10,5-7(11)12)6-1-3-13-4-2-6/h6H,1-5H2,(H,11,12) |
InChI Key |
XSZPKKITKATMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(CC(=O)O)(F)F |
Origin of Product |
United States |
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